Product packaging for Matlystatin A(Cat. No.:)

Matlystatin A

Cat. No.: B1244009
M. Wt: 601.8 g/mol
InChI Key: FKOLSKSZEQBBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matlystatin A is a specialized metabolite isolated from the bacterium Actinomadura atramentaria . It is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting type IV collagenases (such as MMP-2 and MMP-9) which are crucial for basement membrane degradation . The compound's structure is characterized by a piperazic acid moiety and a critical N-hydroxy-2-pentyl-succinamic acid warhead, which classifies it as a hydroxamate-based inhibitor . This hydroxamate group mediates its mechanism of action by chelating the catalytic zinc ion in the active site of the target metalloproteinase, thereby reversibly inactivating the enzyme . Due to its potent activity against MMPs involved in tumor invasion and metastasis, this compound serves as a valuable lead compound and research tool in oncology and cancer biology . Its unique biosynthetic pathway, which involves an unusual variation of the ethylmalonyl-CoA pathway and a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line, also makes it a subject of interest in natural product biosynthesis research . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H47N5O8S B1244009 Matlystatin A

Properties

Molecular Formula

C27H47N5O8S

Molecular Weight

601.8 g/mol

IUPAC Name

2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid

InChI

InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39)

InChI Key

FKOLSKSZEQBBHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C

Synonyms

matlystatin A

Origin of Product

United States

Discovery and Isolation Methodologies of Matlystatins

Origin and Isolation from Actinomadura atramentaria

Matlystatins were first discovered and isolated from the fermentation broth of an actinomycete strain identified as Actinomadura atramentaria. jst.go.jpnih.gov Specifically, strains such as SANK 61488 and DSM 43919 have been identified as producers of these compounds. uea.ac.uknih.govbiorxiv.org The initial step in their recovery from the culture involved an extraction process using n-butanol. jst.go.jpnih.gov This solvent extraction was effective in separating the crude mixture of matlystatins from the aqueous fermentation medium, setting the stage for further purification.

Chromatographic Separation and Purification of Matlystatin Congeners

Following the initial solvent extraction, the crude extract contains a mixture of several matlystatin congeners. jst.go.jpnih.gov The separation and purification of these individual compounds were accomplished through various chromatographic techniques. jst.go.jpnih.gov High-Performance Liquid Chromatography (HPLC) was a critical tool used for the fine separation of the congeners, allowing for the isolation of pure samples of each matlystatin. uea.ac.uk This purification was essential for the subsequent detailed structural analysis and identification of the individual members of the matlystatin family.

Initial Identification and Structural Elucidation of Matlystatin Series (A, B, D, E, F)

Through detailed analysis, it was determined that the matlystatin complex produced by Actinomadura atramentaria consists of five primary congeners, designated Matlystatin A, B, D, E, and F. uea.ac.uknih.gov These compounds share a core pseudotripeptide structure, consisting of N-hydroxy-2-pentyl-succinamic acid, piperazic acid, and isoleucine. nih.gov

The definitive chemical structures of this compound and Matlystatin B were established through total synthesis. The synthesized molecules were shown to have identical mass spectra, NMR spectra, and specific optical rotation to the naturally isolated compounds, thus unambiguously confirming their structures. uea.ac.uk For the remaining congeners, Matlystatin D, Matlystatin E, and Matlystatin F, their structures were characterized using advanced spectroscopic techniques, including tandem mass spectrometry (MS/MS) and two-dimensional nuclear magnetic resonance (2D NMR). uea.ac.uk The absolute configuration of this compound, the most potent of the series, was also confirmed through its total synthesis. rsc.orgnih.gov

Data Tables

Table 1: Matlystatin Congeners from Actinomadura atramentaria

Congener Reference
This compound uea.ac.uknih.gov
Matlystatin B uea.ac.uknih.gov
Matlystatin D uea.ac.uknih.gov
Matlystatin E uea.ac.uknih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Matlystatin B
Matlystatin D
Matlystatin E
Matlystatin F
N-hydroxy-2-pentyl-succinamic acid
Piperazic acid
Isoleucine

Biosynthetic Pathways and Genetic Insights of Matlystatins

Identification and Characterization of the mat Biosynthetic Gene Cluster (BGC)

The genetic blueprint for matlystatin production was discovered within the genome of Actinomadura atramentaria DSM 43919. nih.govpnas.orgbiorxiv.org Researchers identified a candidate non-linear hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) biosynthetic gene cluster, designated as the mat cluster. nih.govuea.ac.uk The identification was facilitated by searching the genome for NRPS BGCs and was confirmed through a combination of heterologous expression of the cluster in a host organism (Streptomyces coelicolor M1154), targeted gene deletion experiments, and precursor feeding studies. nih.govrsc.org This approach successfully linked the mat BGC to the production of matlystatins. nih.gov

The mat gene cluster orchestrates a sophisticated assembly line that combines elements of both peptide and polyketide synthesis. biorxiv.orgresearchgate.net The core of this machinery is a hybrid NRPS-PKS system. nih.gov The biosynthesis of the pseudotripeptide backbone is directed by domains encoded across five separate genes: matH, matI, matJ, matK, and matO. nih.gov These NRPS modules work in a non-linear fashion to assemble the peptide portion of the molecule. nih.govnih.gov

Following the peptide assembly, a single PKS module, which is also encoded within the matO gene, adds a methylmalonyl unit to the growing chain. nih.gov The final product is then released from this enzymatic assembly line by a standalone thioesterase enzyme, MatP. nih.gov This hybrid architecture, where discrete NRPS and PKS enzymes collaborate, is a hallmark of the matlystatin biosynthetic pathway. nih.govbiorxiv.org

Genomic analysis of the producer strain, Actinomadura atramentaria DSM 43919, was crucial for identifying the mat locus. nih.govpnas.orgbiorxiv.org The mat BGC spans 24.1 kilobases and was identified on a fosmid from a genomic library of the organism. rsc.org The cluster contains all the necessary genes for the synthesis of the core matlystatin structure, including the NRPS and PKS modules, as well as genes for the biosynthesis of the unique warhead and for tailoring reactions that create structural diversity. nih.govpnas.org The presence of genes with homology to those from the ethylmalonyl-CoA (EMC) pathway provided early clues about the unusual origin of the warhead moiety. nih.govuni-tuebingen.de The complete gene cluster was heterologously expressed in Streptomyces coelicolor to confirm its role in matlystatin production. rsc.org

Table 1: Key Genes in the mat Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed FunctionReference
matB/matQEthylmalonyl-CoA mutase (ECM) components, involved in warhead precursor synthesis. nih.gov nih.gov
matGDecarboxylase-dehydrogenase, generates a vinyl ketone intermediate, creating structural diversity. nih.govresearchgate.netrsc.org nih.govresearchgate.netrsc.org
matHNRPS module. nih.gov nih.gov
matINRPS module. nih.gov nih.gov
matJNRPS module, predicted to activate piperazic acid. nih.govpnas.org nih.govpnas.org
matKNRPS module. nih.gov nih.gov
matLCrotonyl-CoA carboxylase-reductase (CCR) homolog, involved in the first step of warhead biosynthesis. nih.govresearchgate.net nih.govresearchgate.net
matOHybrid gene encoding both NRPS and a single PKS module. nih.gov nih.gov
matPStandalone thioesterase, releases the intermediate from the NRPS-PKS assembly line. nih.gov nih.gov

Hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Architecture

Enzymatic Elucidation of the N-Hydroxy-2-Pentyl-Succinamyl (HPS) Warhead Biosynthesis

A defining feature of the matlystatins is their N-hydroxy-2-pentyl-succinamyl (HPS) moiety, which acts as the "warhead" that inhibits metalloproteinases by chelating the metal ion in the enzyme's active site. nih.govnih.govresearchgate.net The biosynthesis of this rare warhead does not follow common fatty acid synthesis pathways but instead originates from a highly modified metabolic route. nih.govresearchgate.net

The biosynthesis of the HPS warhead is accomplished through an unprecedented variation of the ethylmalonyl-CoA (EMC) pathway. nih.govuni-tuebingen.deresearchgate.netnih.govsigmaaldrich.com The EMC pathway is typically used by some bacteria for acetyl-CoA assimilation. nih.gov In matlystatin biosynthesis, however, it is adapted to create the alkylated succinic acid precursor of the warhead. nih.gov The presence of homologs for key EMC pathway enzymes within the mat gene cluster, specifically the crotonyl-CoA carboxylase-reductase (CCR) homolog MatL and the ethylmalonyl-CoA mutase (ECM) homologs MatB and MatQ, provided strong evidence for this conserved but unique biosynthetic route. nih.gov This discovery highlighted a novel application of the EMC pathway machinery in the generation of a specialized metabolite's functional group. uni-tuebingen.deresearchgate.net

The formation of the HPS moiety is a multi-step enzymatic process. pnas.orgresearchgate.net Based on gene cluster analysis and precursor feeding studies, a detailed biosynthetic model has been proposed. nih.govresearchgate.net

The process begins with the enzyme MatL, a putative crotonyl-CoA carboxylase-reductase (CCR), which is proposed to carboxylate octenoyl-CoA. researchgate.net

An epimerase, MatE, likely converts the resulting (2S)-hexylmalonyl-CoA to its (2R) epimer. researchgate.net

The core rearrangement is catalyzed by the ethylmalonyl-CoA mutase, composed of MatB and MatQ, which converts the (2R)-hexylmalonyl-CoA into pentylsuccinyl-CoA. nih.govresearchgate.net

Finally, the succinyl moiety undergoes hydroxylation. This is believed to involve an asparagine synthetase homolog and an N-oxygenase, which are also encoded in the cluster, to form the final N-hydroxy-2-pentyl-succinamyl group, which is then condensed with the peptide backbone. pnas.orgbiorxiv.org

This sequence represents a conserved biosynthetic route to the 2-pentylsuccinyl hydroxylaminyl moiety found in both matlystatins and the related compound actinonin (B1664364). nih.gov

Unprecedented Variation of the Ethylmalonyl-CoA Pathway

Mechanisms Conferring Structural Diversity Among Matlystatin Congeners

The matlystatin family comprises several related compounds, or congeners, including matlystatins A, B, D, E, and F. researchgate.netresearchgate.net This remarkable structural diversity arises from the activity of a single key enzyme, MatG. researchgate.netrsc.orgnih.gov MatG is a decarboxylase-dehydrogenase that acts on an intermediate released from the main NRPS-PKS assembly line. nih.govrsc.org

The action of MatG generates a highly reactive and strongly electrophilic vinyl ketone intermediate. nih.govrsc.org This intermediate can then react with various nucleophiles present in the culture medium. rsc.org For instance, reaction with different nucleophiles leads to the formation of carbon-sulfur or carbon-nitrogen bonds, resulting in the different matlystatin congeners observed in nature. nih.govrsc.org This mechanism is a key source of the chemical diversity within the matlystatin family and can even be exploited to generate non-natural derivatives by feeding the producing organism with other nucleophiles. researchgate.netnih.govsigmaaldrich.com

Role of Decarboxylase-Dehydrogenase Enzymes (e.g., MatG)

A key enzyme in the matlystatin biosynthetic pathway, MatG, is a decarboxylase-dehydrogenase that plays a crucial role in generating the structural diversity observed in matlystatin congeners. nih.govnih.gov This enzyme is homologous to enzymes that form epoxyketones, such as EpxF from the epoxomycin pathway. nih.govkarger.com The primary function of MatG is to catalyze the decarboxylation of a polyketide synthase (PKS)-derived intermediate, leading to the formation of a highly reactive vinyl ketone moiety. nih.govuea.ac.uk This electrophilic vinyl ketone can then react with various nucleophiles, resulting in the formation of different matlystatin derivatives with carbon-sulfur or carbon-nitrogen bonds. nih.gov

The activity of MatG is responsible for the production of matlystatins A and D-F. nih.gov In the absence of MatG's enzymatic activity, the intermediate undergoes spontaneous decarboxylation, leading to the formation of matlystatin B. uea.ac.uk This highlights the pivotal role of MatG in directing the biosynthesis towards more complex and varied structures. nih.govuea.ac.uk The generation of this reactive intermediate by MatG has been exploited to produce unnatural matlystatin derivatives by feeding different nucleophiles into the culture medium. nih.govnih.govresearchgate.net

Origin of C-Terminal Substitutions and Fatty Acid Side Chain Variations

The diverse C-terminal substitutions found in the matlystatin family are a direct consequence of the reactive vinyl ketone intermediate produced by the enzyme MatG. nih.govuea.ac.uk This electrophilic group readily reacts with different nucleophiles present in the cellular environment. nih.gov For instance, the addition of different nucleophiles to the culture medium of the producing organism has been shown to result in the formation of novel matlystatin analogs with altered C-termini. nih.govuea.ac.uk Supplementation with histidine, for example, led to the identification of a matlystatin-like compound with a fused bicyclic ring. nih.gov This demonstrates that the availability of various nucleophilic precursors is a key determinant of the final matlystatin structure.

The fatty acid side chain of matlystatins, specifically the N-hydroxy-2-pentyl-succinamic acid warhead, originates from an unusual variation of the ethylmalonyl-CoA pathway. nih.govresearchgate.net This was determined through a combination of gene cluster comparison, precursor feeding studies, and heterologous expression experiments. nih.govresearchgate.net The biosynthesis of this warhead is conserved in the actinonin pathway as well. nih.govnih.gov The process is initiated by the carboxylation of octenoyl-CoA. researchgate.net While the core biosynthetic machinery dictates the initial fatty acid chain, variations in the alkyl chain length at the R1 position have been shown to influence the inhibitory activity and selectivity of matlystatin derivatives against different matrix metalloproteinases (MMPs). nih.gov For example, a C9 alkyl chain at the R1 position reduces inhibition of MMP-1 but maintains activity against MMP-2, -3, and -9. nih.gov

Functional Annotation of Key Genes within the mat BGC

The mat biosynthetic gene cluster (BGC), identified in Actinomadura atramentaria DSM 43919, is a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system. nih.govresearchgate.netrsc.org Functional annotation of the genes within this cluster has provided significant insights into the biosynthesis of matlystatins.

NRPS Modules and Their Substrate Specificity (e.g., MatH, MatI, MatJ)

The non-ribosomal peptide synthetase (NRPS) components of the mat BGC are responsible for assembling the pseudotripeptide core of matlystatins. nih.gov These NRPS modules are encoded by several discrete genes, including matH, matI, and matJ. nih.gov Each module is comprised of specific domains that recognize, activate, and incorporate specific amino acid monomers into the growing peptide chain. researchgate.netbiorxiv.org

Gene deletion experiments have confirmed the essential role of these NRPS genes. nih.gov Deletion of the condensation (C) domain of matH and the adenylation (A) domain of matJ abolished matlystatin production. nih.gov The adenylation (A) domain is particularly crucial as it determines the substrate specificity of the module. mdpi.com The A domain of MatJ is predicted to activate piperazic acid. researchgate.net

Table 1: Key NRPS Genes in the mat BGC and Their Functions

GeneEncoded Protein/DomainFunction
matHNRPS Condensation (C) domainCatalyzes peptide bond formation. nih.govresearchgate.net
matINRPS modulePart of the pseudotripeptide assembly. nih.gov
matJNRPS Adenylation (A) domainRecognizes and activates a specific amino acid (predicted to be piperazic acid). nih.govnih.govresearchgate.net

Involvement of Acyl/Peptidyl Carrier Proteins (CP) and Thioesterases (TE)

Acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) are essential components of PKS and NRPS systems, respectively. nih.govwikipedia.org They function to tether the growing polyketide or peptide chain via a thioester linkage to a 4'-phosphopantetheine (B1211885) prosthetic group. wikipedia.orgbiorxiv.org In the mat BGC, both ACPs and PCPs are involved in shuttling the biosynthetic intermediates between the different catalytic domains of the PKS and NRPS modules. uea.ac.ukresearchgate.net

A standalone thioesterase (TE), MatP, is encoded within the mat gene cluster. nih.gov The role of the thioesterase is to release the assembled polyketide-peptide hybrid from the multienzyme complex. nih.govresearchgate.net In the matlystatin pathway, MatP releases a methylmalonyl-tripeptide intermediate, which is then further processed to yield the final matlystatin compounds. nih.gov

Table 2: Carrier Proteins and Thioesterase in Matlystatin Biosynthesis

Protein/DomainTypeFunction
ACPAcyl Carrier ProteinTethers the growing polyketide chain. researchgate.netnih.gov
PCPPeptidyl Carrier ProteinTethers the growing peptide chain. uea.ac.ukresearchgate.netbiorxiv.org
MatPThioesterase (TE)Releases the final polyketide-peptide hybrid intermediate. nih.gov

Methodologies for Biosynthetic Pathway Delineation

The elucidation of the matlystatin biosynthetic pathway has been achieved through a combination of powerful molecular and genetic techniques. nih.govnih.gov

Heterologous Expression and Pathway Reconstruction

A key strategy for studying the mat BGC has been its heterologous expression in a more genetically tractable host organism. nih.govjic.ac.uk The entire mat gene cluster was cloned into a fosmid vector and successfully expressed in Streptomyces coelicolor and Streptomyces albus, leading to the production of deshydroxymatlystatins. nih.govmdpi.com This approach confirmed that the cloned gene cluster was indeed responsible for matlystatin biosynthesis and provided a platform for further genetic manipulation. nih.gov

Heterologous expression has been instrumental in:

Confirming the function of the BGC: Proving that the identified mat cluster directs the synthesis of matlystatins. nih.gov

Gene deletion studies: Creating targeted deletions of specific genes within the cluster (e.g., matG, matH, matJ) to determine their individual roles in the biosynthetic pathway. nih.govnih.gov

Pathway reconstruction: In vitro reconstruction of parts of the pathway using purified enzymes is a complementary approach to understanding the specific catalytic steps. jic.ac.uk

These methodologies, combined with precursor feeding experiments and bioinformatic analysis of the gene cluster, have provided a detailed understanding of the intricate enzymatic steps involved in the biosynthesis of Matlystatin A and its congeners. nih.govnih.govrsc.org

Gene Deletion and Precursor Feeding Experiments

The biosynthetic pathway of matlystatins has been significantly elucidated through a combination of gene deletion studies and precursor feeding experiments. rsc.orgresearchgate.netnih.gov These investigations were crucial in identifying the non-linear hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) biosynthetic gene cluster (BGC), designated as mat, in the producing organism Actinomadura atramentaria DSM 43919. rsc.org

Gene deletion experiments within the mat cluster were performed to understand the function of specific enzymes. A key finding from these studies was the role of the decarboxylase-dehydrogenase enzyme, MatG. researchgate.netnih.gov Deletion of the matG gene was instrumental in demonstrating its function in generating a highly reactive vinyl ketone intermediate. rsc.org This electrophilic intermediate is crucial for the structural diversity of the matlystatin congeners, as it reacts with various nucleophiles to form the final products. rsc.orgresearchgate.net

Heterologous expression of the mat gene cluster, including versions with specific gene knock-out mutations, has further confirmed the roles of individual genes in the biosynthetic assembly line. rsc.orgucsd.eduomicsdi.org The assembly of the pseudotripeptide core involves five discrete genes (matH, matI, matJ, matK, and matO). The matO gene also encodes a PKS module that adds a methylmalonyl group to the tripeptide. This is followed by the action of a standalone thioesterase, MatP, which releases the intermediate. rsc.org

Precursor feeding experiments have complemented gene deletion studies by demonstrating the flexibility of the biosynthetic machinery and the origin of the structural diversity in matlystatins. rsc.orgresearchgate.netnih.gov By supplying various nucleophiles to the culture medium of A. atramentaria, researchers have successfully generated several unnatural matlystatin derivatives. rsc.orgresearchgate.netsigmaaldrich.com This approach not only supports the proposed biosynthetic mechanism involving the reactive vinyl ketone intermediate but also opens avenues for producing novel analogues of matlystatin. researchgate.netnih.gov For example, supplementing the culture with histidine led to the identification of a unique matlystatin-like compound featuring a fused bicyclic ring. rsc.org

The table below summarizes key findings from gene deletion and precursor feeding experiments.

Experiment Type Target/Precursor Observation Conclusion Reference
Gene DeletionmatG (decarboxylase-dehydrogenase)Abolished production of this compound and related congeners.MatG is essential for generating the electrophilic vinyl ketone intermediate required for the final structural diversification. rsc.orgresearchgate.net
Heterologous ExpressionFull mat gene cluster in S. coelicolorProduction of deshydroxymatlystatins.The mat BGC is sufficient for the biosynthesis of the core matlystatin structure. researchgate.net
Precursor FeedingVarious nucleophiles (e.g., thiols, amines)Production of novel, unnatural matlystatin analogues (211-215).The biosynthetic pathway can incorporate exogenous nucleophiles, reacting with the vinyl ketone intermediate. rsc.org
Precursor FeedingHistidineIdentification of a matlystatin-like compound with a fused bicyclic ring (216).Demonstrates the potential to generate structurally complex analogues through precursor-directed biosynthesis. rsc.org

Stable Isotope Labeling Studies (e.g., Carbon-13 NMR Spectroscopy)

Stable isotope labeling studies have been fundamental in deciphering the origins of the carbon backbone of this compound, particularly its rare N-hydroxy-2-pentyl-succinamic acid (HPS) "warhead" moiety. researchgate.netnih.gov This warhead is critical for the compound's inhibitory activity against metalloproteinases. nih.govnih.gov A combination of bioinformatic analysis and stable isotope feeding experiments led to a proposed biosynthetic pathway for the HPS group. researchgate.netnih.gov

The biosynthesis of this warhead is proposed to originate from an unconventional variation of the ethylmalonyl-CoA pathway. researchgate.netnih.gov To verify the building blocks of this pathway, feeding experiments using ¹³C-labeled precursors were conducted. One key experiment involved the administration of [1,2,3,4-¹³C₄]-octanoic acid to the culture medium. researchgate.net Subsequent analysis, likely through mass spectrometry and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, of the produced matlystatins confirmed the incorporation of the labeled precursor into the HPS moiety. researchgate.net This provided direct evidence for the biosynthetic origins of this critical structural component.

The results from these labeling studies support a model where the HPS moiety is biosynthesized as a coenzyme A (CoA)-bound precursor, which is then condensed with the peptide portion of the molecule at the start of the NRPS/PKS assembly line. researchgate.netnih.gov While the general pathway has been outlined, the precise sequence of all biosynthetic steps remains an area of ongoing investigation. nih.gov

The table below details the key stable isotope labeling experiment performed to elucidate the matlystatin biosynthetic pathway.

Labeled Precursor Analytical Method Observation Conclusion Reference
[1,2,3,4-¹³C₄]-octanoic acidMass Spectrometry (MS)A corresponding mass shift was observed in the produced matlystatins, consistent with the incorporation of the four ¹³C atoms.Octanoic acid is a direct precursor for the biosynthesis of the N-hydroxy-2-pentyl-succinamic acid warhead of matlystatin. researchgate.net

Mechanisms of Biological Action of Matlystatin a

Inhibition of Matrix Metalloproteinases (MMPs)

Matlystatin A is recognized for its inhibitory action against matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. biocat.comchemicalbook.comgoogle.com

Research has consistently highlighted this compound as a potent inhibitor of type IV collagenases, specifically MMP-2 (72 kDa gelatinase A) and MMP-9 (92 kDa gelatinase B). ebi.ac.ukgoogle.com The main component of matlystatins, this compound, shows significant inhibitory concentration values against these enzymes. nih.gov It inhibits 92 kDa and 72 kDa type IV collagenases with IC50 values of 0.3 µM and 0.56 µM, respectively. chemicalbook.comnih.govmedchemexpress.com This targeted inhibition of MMP-2 and MMP-9 underscores its potential significance in processes where these specific enzymes are overactive. researchgate.net

Inhibitory Activity of this compound against Type IV Collagenases

Enzyme Alias Molecular Weight IC50 Value
MMP-9 Gelatinase B 92 kDa 0.3 µM nih.govmedchemexpress.com

Beyond the type IV collagenases, the inhibitory activity of matlystatin-related compounds extends to other MMPs, including MMP-3 (stromelysin-1). Studies on derivatives have shown that modifications, such as the presence of a C9 alkyl chain, maintain inhibitory activity against MMP-2, MMP-3, and MMP-9 while reducing inhibition of MMP-1. nih.gov

The mechanism of MMP inhibition by this compound is characterized as both reversible and competitive. ebi.ac.uknih.govresearchgate.net As a hydroxamate-class inhibitor, its hydroxamic acid group forms a bidentate complex with the catalytic zinc ion in the enzyme's active site. ebi.ac.uk This interaction is reversible, meaning the inhibitor can dissociate from the enzyme. ebi.ac.ukkhanacademy.org The inhibition is competitive with respect to gelatin, a substrate for MMP-2 and MMP-9, indicating that this compound and the substrate compete for binding to the enzyme's active site. nih.govresearchgate.net Increasing the substrate concentration can overcome the inhibitory effect. youtube.com

Inhibition of Matrix Metallopeptidase-3 (MMP-3)

Broader Spectrum Metallopeptidase Inhibition

This compound's biological activity is not confined to the MMP family; it also exhibits inhibitory effects against other metallopeptidases. biocat.commedkoo.com

This compound is an inhibitor of Aminopeptidase (B13392206) N (also known as CD13). ebi.ac.ukmedkoo.comnih.gov It has been shown to effectively suppress the aminopeptidase activity associated with human fibrosarcoma cells. nih.gov However, its potency against other aminopeptidases, such as aminopeptidase M, is lower, requiring 7- to 11-fold greater concentrations for inhibition compared to its effect on type IV collagenases. nih.gov

This compound and its analogs have been identified as inhibitors of peptide deformylase (PDF), an essential metalloenzyme in bacteria. ebi.ac.uknih.gov This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins. nih.govbiorxiv.org The inhibitory action of this compound against PDF is also mediated by its hydroxamate moiety, which chelates the ferrous (Fe²⁺) ion in the enzyme's active site, a crucial interaction for potent inhibition. nih.govbiorxiv.orgresearchgate.net The structural and functional similarities to other PDF inhibitors like actinonin (B1664364) place matlystatins in a class of natural products with significant antimicrobial research interest. biorxiv.orgacs.orguea.ac.uk

Aminopeptidase N Inhibition

Molecular Basis of Enzyme Inhibition

This compound exerts its inhibitory effects on metalloproteinases through a sophisticated and specific molecular mechanism. This mechanism is primarily centered around the chelation of the catalytic zinc ion within the enzyme's active site, coupled with specific interactions between the inhibitor's side chains and the enzyme's substrate-binding pockets. These interactions collectively determine the potency and selectivity of its biological action.

Hydroxamic Acid Moiety and Zinc Chelation in Catalytic Sites

The cornerstone of this compound's inhibitory activity lies in its N-hydroxy-2-pentyl-succinamic acid "warhead". uea.ac.uknih.govnih.govresearchgate.net This functional group belongs to the hydroxamate class, which is a well-established and potent zinc-binding group (ZBG) found in many metalloproteinase inhibitors. nih.govebi.ac.ukpsu.edu The inhibitory mechanism is reversible and relies on the ability of the hydroxamic acid moiety to form a stable, bidentate complex with the catalytic zinc (II) ion essential for the enzyme's function. ebi.ac.ukuoa.gr

In the active site of target enzymes like matrix metalloproteinases (MMPs), the zinc ion is typically coordinated by three histidine residues. nih.gov this compound displaces a water molecule bound to this zinc ion. The inhibition is achieved through the chelation of the zinc ion by two oxygen atoms from the hydroxamic acid group: the carbonyl oxygen and the hydroxyl oxygen. ebi.ac.ukopen.ac.uk This bidentate coordination effectively neutralizes the catalytic activity of the zinc ion, which is required to hydrolyze peptide bonds in substrate proteins. uea.ac.ukresearchgate.netpsu.edu This strong interaction between the hydroxamic acid and the catalytic zinc is a primary determinant of the binding energy and inhibitory potency of this compound and related compounds. nih.gov

Specificity Determinants and Interaction with Substrate-Binding Pockets (e.g., S1' subsite)

While the hydroxamic acid group provides the anchoring point to the catalytic zinc, the specificity of this compound for different metalloproteinases is dictated by the interactions of its other structural components with the enzyme's substrate-binding pockets, particularly the S1' subsite. ebi.ac.uk The substrate-binding groove of MMPs is divided into subsites (S3, S2, S1, S1', S2', S3') that accommodate the corresponding residues (P3, P2, P1, P1', P2', P3') of a substrate or inhibitor.

The S1' pocket is considered the primary determinant of specificity among MMPs because it exhibits the highest degree of variability in size, depth, and amino acid composition. nih.govresearchgate.net MMPs can be categorized based on the depth of their S1' pocket as shallow, intermediate, or deep. nih.govresearchgate.net MMP-2 and MMP-9, both targets of this compound, possess intermediate-sized S1' pockets. nih.govresearchgate.net

Structure-activity relationship studies on this compound and its analogs have demonstrated the critical role of the inhibitor's P1' side chain in governing selectivity. Key findings include:

Chain Length: A longer alkyl chain at the P1' position is generally preferable for binding to MMP-2, MMP-3, MMP-9, and MT1-MMP. psu.educapes.gov.br Studies have shown that incorporating a C9 alkyl chain at this position, as seen in the matlystatin analog R-94138, enhances inhibitory activity against MMP-9. nih.gov This suggests that the hydrophobic S1' pockets of these MMPs can favorably accommodate longer, non-polar side chains. nih.gov

The following table summarizes the inhibitory activity of this compound against various metalloproteinases, highlighting its potency.

EnzymeTargetIC50 ValueReference
92 kDa type IV collagenase (MMP-9)Metalloproteinase0.3 µM ebi.ac.uk
72 kDa type IV collagenase (MMP-2)Metalloproteinase0.56 µM ebi.ac.uk
Aminopeptidase MMetalloproteinase~2.1 - 3.3 µM ebi.ac.uk
ThermolysinMetalloproteinase~3.3 - 6.2 µM ebi.ac.uk
Note: The original research stated that 7- to 11-fold greater concentrations were required to inhibit thermolysin and aminopeptidase M compared to the IC50 for MMP-9.

Structural Insights from Enzyme-Inhibitor Co-crystallization (e.g., with PDF analogs)

This compound is also a known inhibitor of peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis. ebi.ac.ukbiorxiv.orgacs.org Structural studies on PDF complexed with inhibitors analogous to this compound provide critical insights into its binding mode. researchgate.net Although a specific co-crystal structure of this compound itself with an enzyme is not detailed in the available literature, the crystallographically determined structures of the closely related natural product actinonin and other synthetic matlystatin analogs complexed with PDF offer a clear model for its mechanism. biorxiv.orgresearchgate.net

These structural studies reveal that:

The inhibitor binds in the active site cleft of the PDF enzyme.

The hydroxamate group directly chelates the active site metal ion (typically Fe²⁺ or Ni²⁺ in laboratory surrogates) in the same bidentate fashion observed with MMPs. acs.orgresearchgate.net

The various side chains of the inhibitor engage in specific hydrophobic and hydrogen-bonding interactions with the amino acid residues that form the substrate-binding channel of the enzyme. nih.gov

The binding of these inhibitors often involves the protonation state of a nearby glutamic acid residue in the active site, which is an important factor for the potency of inhibitors with acidic zinc-binding groups like hydroxamates. researchgate.net

These co-crystal structures confirm that the fundamental inhibitory mechanism—metal chelation by the hydroxamate warhead, complemented by specificity-determining interactions in adjacent binding pockets—is conserved across different families of metalloenzymes targeted by this compound. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Matlystatins

Role of the N-Hydroxy-2-Pentyl-Succinamyl (HPS) Warhead in Inhibitory Activity

The inhibitory power of matlystatin A and its congeners is fundamentally attributed to the N-hydroxy-2-pentyl-succinamyl (HPS) group, often referred to as the "warhead". uea.ac.ukresearchgate.netbiorxiv.orgpnas.org This hydroxamate moiety (–CONHOH) is crucial for the inhibition of metalloproteinases because it chelates the zinc ion (Zn²⁺) located in the active site of these enzymes. rjme.roresearchgate.netnih.gov The interaction between the hydroxamate group and the catalytic zinc ion is a primary determinant of the inhibitory activity. nih.govresearchgate.net

The HPS chemophore is a shared feature among matlystatins and the related natural product, actinonin (B1664364), conferring upon them their characteristic metalloproteinase inhibitory activity. uea.ac.ukbiorxiv.orgpnas.orgbiorxiv.orgacs.orgbiorxiv.org The biosynthesis of this warhead is a complex process, and its presence is a hallmark of this class of inhibitors. researchgate.netnih.govresearchgate.net Any modification that removes or significantly alters the hydroxamate's ability to coordinate with the zinc ion results in a dramatic loss of inhibitory function, underscoring its indispensable role. rjme.ro For instance, while carboxylated variants of matlystatin can still inhibit some metalloproteinases like peptide deformylase (PDF), their potencies are significantly reduced compared to their hydroxamate counterparts. biorxiv.org

Influence of C-Terminal Substitutions on Inhibitory Potency and Selectivity

SAR studies on matlystatin derivatives have demonstrated that modifications at the C-terminal portion of the molecule can significantly modulate inhibitory potency and selectivity. The C-terminal region interacts with the S' subsites of the target enzyme, and even subtle changes can lead to improved or diminished activity.

In a comprehensive study based on matlystatin B, researchers performed extensive modifications to explore these relationships. jst.go.jp Alterations were made to the P'2 and P'3 moieties, which correspond to the amino acid residues at the C-terminus. One key finding was that modifying the P'3 moiety could enhance potency. For example, an N-methylamide derivative of matlystatin B was found to be approximately twice as effective at inhibiting gelatinase B as the parent compound. jst.go.jpresearchgate.net

Conversely, other substitutions at the C-terminus led to decreased inhibitory activity. The introduction of ester groups at the P'2 and P'3 positions, or the incorporation of cyclic amino acids like L-proline or L-pipecolinic acid at the P'2 position, resulted in compounds with reduced potency. jst.go.jpresearchgate.net These findings highlight the specific steric and electronic requirements of the enzyme's subsites and show that the C-terminal structure is a critical determinant for effective inhibition. jst.go.jp

Effects of Alkyl Chain Length at Specific Positions (e.g., P'1 nonyl group) on Enzyme Selectivity

One of the most significant discoveries from SAR studies of matlystatins involves the profound effect of the alkyl chain length at the P'1 position. nih.gov This side chain extends into the S'1 subsite of the metalloproteinase, a pocket that varies in size and hydrophobicity among different MMPs. researchgate.net

Research has shown that the S'1 subsites of gelatinases (MMP-2 and MMP-9) possess a deep, hydrophobic pocket. researchgate.netjst.go.jpresearchgate.net By systematically varying the length of the alkyl chain at the P'1 position of matlystatin analogs, it was discovered that a nonyl (nine-carbon) group provided a near-perfect fit for this hydrophobic pocket. jst.go.jpresearchgate.net This modification led to a dramatic increase in inhibitory potency. The resulting compound, a matlystatin derivative with a P'1 nonyl group (later known as R-94138), exhibited an IC₅₀ value of 1.2 nM against gelatinase B (MMP-9), making it 475 times more potent than its parent compound, matlystatin B. uea.ac.ukjst.go.jp

This strategic modification also conferred high selectivity. While the nonyl group greatly enhanced activity against gelatinases, it did not produce the same effect for other metalloproteinases. For instance, a C9 alkyl chain at the P'1 position reduces the inhibition of MMP-1 while maintaining strong activity against MMP-2, -3, and -9. nih.govresearchgate.net Further increasing the chain to ten carbons (C10) can restore some MMP-1 inhibition, but a much longer C16 chain leads to a loss of activity against MMP-1. nih.gov This demonstrates that optimizing the P'1 substituent is a key strategy for developing potent and selective MMP inhibitors based on the matlystatin scaffold. nih.govunito.it

Compound/ModificationTarget Enzyme(s)Effect on ActivityReference(s)
P'1 Nonyl Group (R-94138) Gelatinase B (MMP-9)475-fold more potent than Matlystatin B uea.ac.ukjst.go.jp
P'1 Nonyl Group MMP-1Reduced inhibition nih.govresearchgate.net
P'1 Nonyl Group MMP-2, MMP-3, MMP-9Maintained or increased inhibitory activity nih.govresearchgate.net
P'1 Decyl (C10) Group MMP-1Increased inhibition compared to C9 nih.gov
P'1 Hexadecyl (C16) Group MMP-1Loss of activity nih.gov

Stereochemical Requirements for Optimal this compound Biological Activity

The biological activity of this compound and its analogs is highly dependent on their specific three-dimensional structure, or stereochemistry. The precise spatial arrangement of the atoms is crucial for effective binding to the enzyme's active site. rjme.ro

The absolute stereochemistry of this compound and B was definitively established through total synthesis, where the synthesized molecules were shown to be identical to the natural products. uea.ac.uk A critical stereocenter is located at the alpha-carbon of the succinyl residue within the HPS warhead. Biosynthetic studies have revealed that the (R)-configuration at this position (specifically, (R)-2-pentyl-succinyl) is stereospecifically produced. biorxiv.org

Modification of the molecule's stereochemistry typically results in a significant loss of inhibitory activity. rjme.ro For example, attaching the pentyl side chain at the C3' position instead of the correct C2' position leads to a decrease in potency. jst.go.jpresearchgate.net This strict requirement indicates that the enzyme's active site has a precise architecture and that the inhibitor must have the correct complementary shape to bind tightly and effectively. Any deviation from the optimal stereoisomer disrupts the key interactions—such as the chelation of the zinc ion and the fitting of side chains into the enzyme's subsites—necessary for potent inhibition. nih.gov

Comparative SAR with Related Hydroxamate Metalloproteinase Inhibitors (e.g., Actinonin, R-94138)

The SAR of matlystatins is often understood by comparing them to other hydroxamate-based metalloproteinase inhibitors, which provides broader insights into this class of compounds.

Actinonin: Actinonin and the matlystatins are closely related natural products that share the identical N-hydroxy-2-pentyl-succinamyl (HPS) warhead. uea.ac.ukpnas.orgresearchgate.net This common feature is responsible for their shared mechanism of inhibiting metalloproteinases by chelating the active site metal ion. researchgate.netbiorxiv.orgbiorxiv.orgacs.org The primary differences between actinonin and matlystatins lie in their peptide backbones (the "cap group"), which influence their interactions with the enzyme subsites and thus determine their specific inhibitory profiles and potencies against different enzymes. biorxiv.org For example, this compound is a potent inhibitor of type IV collagenase (MMP-2), while actinonin is a well-known inhibitor of peptide deformylase (PDF). uea.ac.ukbiorxiv.org

R-94138: This compound is a direct, synthetically optimized derivative of matlystatin B. nih.govjst.go.jp Its development is a prime example of successful SAR-guided drug design. As discussed previously, the key modification in R-94138 is the replacement of the pentyl group at the P'1 position with a nonyl group. jst.go.jp This change dramatically enhanced potency against gelatinases, with an IC₅₀ of 1.2 nM for MMP-9. nih.gov R-94138 is a broad-spectrum MMP inhibitor, with reported activity against MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. physiology.org

Other Hydroxamate Inhibitors: When compared to early synthetic hydroxamate inhibitors like Batimastat, the matlystatin family shows both similarities and differences. Like Batimastat, matlystatins are broad-spectrum MMP inhibitors. rjme.ro However, the specific peptide-like scaffold of the matlystatins provides a different template for interacting with the enzyme's S' subsites compared to the more compact structure of Batimastat. These structural distinctions influence the selectivity profile across the large family of MMPs. researchgate.net The exploration of matlystatin's structure has helped to confirm general SAR principles for hydroxamate inhibitors, such as the importance of the zinc-binding group and the role of P'1 side chains in determining potency and selectivity. psu.edu

CompoundKey Structural Feature(s)Primary Target(s)IC₅₀/Kᵢ ValuesReference(s)
This compound HPS warhead, peptide backboneMMP-2 (Collagenase)IC₅₀: 0.56 µM uea.ac.uk
Matlystatin B HPS warhead, different peptide backbone from AGelatinase B (MMP-9)IC₅₀: 0.57 µM jst.go.jp
Actinonin HPS warheadPeptide Deformylase (PDF)Kᵢ: 170 nM (APM) uea.ac.uk
R-94138 HPS warhead, P'1 nonyl groupMMP-2, -3, -7, -9, -13IC₅₀: 1.2 nM (MMP-9) nih.govphysiology.org
Batimastat Hydroxamate, non-peptidic scaffoldBroad-spectrum MMP inhibitor- rjme.ro

Synthetic Approaches and Derivative Development of Matlystatin a

Total Synthesis of Matlystatin A

The absolute configuration of this compound, the most potent member of the matlystatin family, was definitively established through its total synthesis. rsc.org This synthetic achievement not only confirmed the complex three-dimensional structure of the molecule but also provided a route to access this potent anti-invasive agent for further investigation. rsc.org The synthesis was a critical step in validating the structural elucidation that was initially based on spectroscopic methods. secondarymetabolites.org

Chemical Synthesis of Matlystatin B and its Stereoisomers

The first total synthesis of Matlystatin B was a significant milestone, which unambiguously determined its absolute configuration. nih.govresearchgate.net Following this, researchers synthesized ten stereoisomers of Matlystatin B to probe the structure-activity relationships (SAR). nih.govresearchgate.net The investigation involved evaluating the inhibitory activity of each stereoisomer against 92 kDa type IV collagenase (MMP-9) and other metalloproteinases. nih.gov This systematic study revealed that the specific stereochemistry of the natural Matlystatin B is crucial for its potent inhibitory effect against collagenase. uea.ac.uk

CompoundDescriptionKey Finding
Matlystatin B (1a) Natural productThe absolute configuration was confirmed via total synthesis. nih.gov
Stereoisomers (10) Synthesized variants of Matlystatin BInvestigation of these isomers showed that the natural configuration of Matlystatin B is the most effective for collagenase inhibition. nih.govuea.ac.uk

Biosynthesis-Guided Generation of Non-Natural Matlystatin Derivatives

Understanding the biosynthetic pathway of matlystatins has opened a new avenue for generating novel, non-natural derivatives. researchgate.netnih.govsigmaaldrich.com Research has identified that the structural diversity among matlystatin congeners stems from the action of a decarboxylase-dehydrogenase enzyme, MatG. rsc.orgnih.gov This enzyme creates a highly reactive vinyl ketone intermediate. rsc.org

This electrophilic intermediate can react with various nucleophiles, leading to the formation of different carbon-sulfur or carbon-nitrogen bonds seen in the natural matlystatins A, D, E, and F. rsc.orgsci-hub.se Scientists have successfully exploited this mechanism by feeding different nucleophiles to the producing organism, Actinomadura atramentaria, thereby directing the biosynthesis towards the creation of non-natural matlystatin derivatives. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com This biosynthesis-guided approach represents a powerful strategy for generating novel analogs that would be difficult to access through traditional chemical synthesis. rsc.org

The matlystatin biosynthetic gene cluster is a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system. secondarymetabolites.orgresearchgate.netresearchgate.netnih.gov The N-hydroxy-2-pentyl-succinamic acid "warhead," critical for the molecule's inhibitory activity, is generated through a unique variation of the ethylmalonyl-CoA pathway. researchgate.netnih.gov

Strategies for Diversifying Matlystatin Analogues through Chemical Modification

Extensive structure-activity relationship (SAR) studies have been conducted, primarily using Matlystatin B as a scaffold, to develop new gelatinase inhibitors with enhanced properties. nih.gov These chemical modifications have targeted various parts of the molecule, particularly the P'1 and P'3 moieties.

A key discovery was that modifying the P'1 side chain, which interacts with the S'1 subsite of the enzyme, could dramatically alter inhibitory potency. The introduction of a nonyl (C9) alkyl group at this position resulted in a derivative (31f) with an IC₅₀ of 0.0012 µM against gelatinase B (MMP-9), making it approximately 475 times more potent than the parent Matlystatin B (IC₅₀ = 0.57 µM). uea.ac.uknih.gov This suggests that the S'1 pocket of gelatinases is a deep, hydrophobic region that best accommodates a nonyl group. nih.gov The C9-chain derivative, named R-94138, showed enhanced inhibition against MMP-9, being 10 times more effective than analogs with C8 or C10 chains. mdpi.comnih.gov

Conversely, modifications at other positions often led to decreased potency. For instance, creating esters at the P'2 and P'3 positions or replacing the P'2 isoleucine with cyclic amino acids like L-proline or L-pipecolinic acid resulted in less active compounds. nih.gov

Compound/DerivativeModificationIC₅₀ (Gelatinase B)Potency vs. Matlystatin B
Matlystatin B (1b) Parent Compound0.57 µM1x
Derivative 5g N-methylamide at P'30.27 µM~2x
Derivative 31f (R-94138) Nonyl (C9) group at P'10.0012 µM~475x

Design and Synthesis of Matlystatin-Inspired Metalloproteinase Inhibitors

The matlystatin structure, characterized by its succinyl hydroxamate core, has served as a blueprint for the rational design of a broader class of matrix metalloproteinase (MMP) inhibitors. mdpi.comnih.gov The hydroxamic acid group is a well-established zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of MMPs. mdpi.comnih.gov

Structure-activity relationship studies on succinyl hydroxamate analogs have revealed key determinants for potency and selectivity. mdpi.com The substituent at the P'1 position (R1) is particularly crucial for differentiating between various MMPs. mdpi.comnih.gov

Selectivity for MMP-2/MMP-9: An alkyl chain of nine carbons (C9) at the R1 position tends to reduce inhibition of MMP-1 while maintaining strong activity against MMP-2, MMP-3, and MMP-9. mdpi.comnih.gov

Selectivity for MMP-1: Extending the alkyl chain to ten carbons (C10) results in a notable increase in MMP-1 inhibition. mdpi.comnih.gov

Loss of Activity: Further increasing the chain length to sixteen carbons (C16) leads to a loss of activity against MMP-1. mdpi.comnih.gov

This demonstrates that fine-tuning the length and nature of the side chains that interact with the enzyme's specificity pockets is a critical strategy in designing selective MMP inhibitors inspired by the matlystatin scaffold. mdpi.com

R1 Side Chain LengthTarget Selectivity
C9 Alkyl Chain Promotes selectivity for MMP-2, MMP-3, and MMP-9 over MMP-1. mdpi.comnih.gov
C10 Alkyl Chain Promotes inhibition of MMP-1. mdpi.comnih.gov
C16 Alkyl Chain Leads to loss of activity against MMP-1. mdpi.comnih.gov

Preclinical Biological Activity and Research Applications of Matlystatin a

Cellular Invasion Inhibition in in vitro Models

Matlystatin A has demonstrated significant activity in preclinical models designed to assess the invasive potential of cancer cells. These in vitro systems are crucial for understanding the mechanisms of metastasis and for the initial screening of potential anti-cancer agents.

The human fibrosarcoma cell line HT1080 is a well-established model for studying tumor cell invasion due to its high expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix (ECM). Research has shown that this compound effectively inhibits the invasive capabilities of HT1080 cells. nih.gov This inhibition is attributed to its potent activity against the type IV collagenases, specifically MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase), which are secreted by these cells to break down basement membrane barriers. nih.govopen.ac.uk The interaction of this compound with these enzymes prevents the degradation of the ECM, a critical step in the metastatic cascade. nih.gov

Matrigel invasion assays are a standard method for quantifying the invasive potential of cells in vitro. nih.govnih.gov This assay utilizes a reconstituted basement membrane, Matrigel, which forms a physical barrier that non-invasive cells cannot cross. corning.com Invasive cells, however, can migrate through this barrier by secreting proteolytic enzymes. nih.govcorning.com

Studies have consistently shown that this compound dose-dependently inhibits the invasion of HT1080 human fibrosarcoma cells through a Matrigel-coated membrane. nih.govopen.ac.uk The inhibitory concentration required to reduce invasion by 50% (IC50) was determined to be 21.6 µM. nih.gov This finding directly links its anti-invasive properties to its function as a metalloproteinase inhibitor. nih.gov

Table 1: In vitro Inhibitory Activity of this compound

Assay Type Cell Line Target Process IC50 Value
Matrigel Invasion Assay Human Fibrosarcoma HT1080 Cellular Invasion 21.6 µM nih.gov
Enzyme Inhibition Assay 92 kDa type IV collagenase (MMP-9) Enzymatic Activity 0.3 µM nih.gov

Studies on Human Fibrosarcoma Cell Lines (e.g., HT1080)

Efficacy Assessment in Relevant Experimental Animal Models (e.g., tumor invasion models)

The evaluation of this compound and its analogues in animal models provides crucial insights into their potential therapeutic efficacy. While direct in vivo studies on this compound are limited in the provided results, research on its structural analogues highlights the potential of this class of compounds.

A notable analogue, R-94138, has been investigated for its effects on the invasive and metastatic ability of gastric cancer cells in an in vivo model. nih.gov In this study, human gastric cancer cells were orthotopically implanted in mice. The intraperitoneal administration of R-94138 resulted in a significant decrease in the number of lymph node metastases. nih.gov This outcome suggests that the inhibition of MMPs by matlystatin-related compounds can effectively suppress tumor metastasis in a living system. nih.gov These findings underscore the potential application of matlystatin-derived inhibitors as adjunctive therapy for preventing cancer metastasis. nih.gov

Utility of this compound as a Chemical Probe in Enzyme Mechanism Research

This compound serves as a valuable chemical tool for investigating the mechanisms of metalloproteinases. Its inhibitory activity is reversible and competitive with respect to the substrate, gelatin. nih.gov This characteristic allows researchers to study enzyme kinetics and active site interactions in a controlled manner.

The core of this compound's inhibitory function lies in its hydroxamic acid group, which chelates the essential zinc ion within the catalytic site of MMPs. open.ac.ukd-nb.info This mode of action is a common feature among many natural and synthetic MMP inhibitors. d-nb.inforjme.ro By studying how this compound and its synthetic stereoisomers bind to various metalloproteinases, researchers can elucidate the structural requirements for potent and selective inhibition. nih.gov For instance, structure-activity relationship (SAR) studies on matlystatin derivatives have revealed how modifications to different parts of the molecule, such as the alkyl side chain, affect its inhibitory potency and selectivity against different MMPs like MMP-1, MMP-2, and MMP-9. nih.govmdpi.com This knowledge is instrumental in designing new, more specific inhibitors and in mapping the topology of enzyme active sites. nih.gov

Contribution of Matlystatin Studies to Understanding Metalloproteinase Biology and Pathophysiology

The study of matlystatins has significantly contributed to the broader understanding of metalloproteinase biology and their roles in disease. As potent inhibitors of type IV collagenases (gelatinases A and B), matlystatins have helped to confirm the critical function of these specific enzymes in pathological processes such as tumor invasion and metastasis. nih.govrjme.ro

By providing a chemical means to block the activity of MMP-2 and MMP-9, this compound and its analogues have been used to validate these enzymes as legitimate therapeutic targets for anti-cancer drug development. nih.govnih.gov Research on these compounds has spurred the development of a wide range of synthetic MMP inhibitors, some of which have entered clinical trials. rjme.ro Furthermore, the discovery and biosynthetic investigation of the matlystatin family of natural products from Actinomadura atramentaria have unveiled novel biochemical pathways, expanding our knowledge of microbial secondary metabolism and providing new tools for genome mining and the bioengineering of new protease inhibitors. d-nb.infonih.govresearchgate.net

Future Directions in Matlystatin a Research

Advanced Biosynthetic Engineering for Enhanced Matlystatin Production and Novel Analogues

The production of Matlystatin A and its congeners is often limited in native producer strains under standard laboratory conditions. researchgate.net Advances in synthetic biology and biosynthetic engineering offer promising strategies to overcome these limitations and generate novel, unnatural derivatives.

Key strategies include the heterologous expression of the matlystatin biosynthetic gene cluster (BGC) in more amenable host organisms, such as various Streptomyces species. nih.govresearchgate.netmdpi.com Transferring the entire BGC to a well-characterized and genetically tractable host can bypass regulatory hurdles present in the original producer and lead to significantly enhanced yields. researchgate.netmdpi.com Methods like the "one strain, many compounds" (OSMAC) approach, alongside overexpression of regulatory genes and ribosome engineering, are being utilized to activate or boost the production of secondary metabolites like matlystatins. researchgate.net

Furthermore, a deeper understanding of the matlystatin biosynthetic pathway has revealed unique enzymatic reactions that can be exploited to create structural diversity. A pivotal enzyme, the decarboxylase-dehydrogenase MatG, generates a highly reactive vinyl ketone intermediate. nih.gov This electrophilic moiety can react with various nucleophiles. Researchers have successfully fed unnatural nucleophiles, such as tranexamic acid and thioglycolic acid, into the culture medium of the producing strain, leading to the directed biosynthesis of novel, non-natural matlystatin analogues with modified C-terminal substitutions. nih.govnih.gov This approach allows for the generation of new chemical entities that can be screened for improved or altered biological activities. researchgate.netnih.gov

Engineering StrategyObjectiveKey Findings & References
Heterologous Expression Enhance production titers of matlystatins.The complete matlystatin BGC from A. atramentaria was successfully expressed in Streptomyces hosts, confirming its role in production. nih.govukri.org This is a common strategy to improve yields of complex natural products. researchgate.netmdpi.com
Directed Biosynthesis Generate novel matlystatin analogues.The MatG enzyme creates a vinyl ketone intermediate that reacts with nucleophiles. nih.gov Feeding unnatural nucleophiles to the culture results in the production of new matlystatin derivatives. nih.govnih.gov
Pathway Activation Increase production in native strains.The "one strain, many compounds" (OSMAC) approach and manipulation of regulatory genes can activate or enhance the expression of silent or cryptic BGCs. researchgate.net

Rational Design and Development of Highly Selective Matlystatin-Based Inhibitors

A significant challenge with many matrix metalloproteinase (MMP) inhibitors is their lack of selectivity, which can lead to off-target effects. nih.govmdpi-res.com The structure of this compound provides a valuable scaffold for the rational design of more selective inhibitors. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular determinants of potency and selectivity.

Modifications to the N-hydroxy-2-pentyl-succinamic acid "warhead" and the peptide backbone have been shown to significantly impact inhibitory profiles. researchgate.netuea.ac.uk For instance, altering the length of the alkyl side chain at the R1 position has a profound effect on selectivity against different MMPs. nih.govmdpi-res.commdpi.com

An alkyl chain with nine carbons (C9) reduces inhibition of MMP-1 while maintaining potent activity against MMP-2, MMP-3, and MMP-9. nih.govmdpi.com

A specific C9 derivative, R-94138, demonstrates particularly strong inhibition against MMP-9. nih.govmdpi-res.commdpi.com

Extending the chain to ten carbons (C10) restores inhibitory activity against MMP-1. nih.govmdpi-res.commdpi.com

Further increasing the chain length to sixteen carbons (C16) results in a loss of activity against MMP-1. nih.govmdpi-res.commdpi.com

These findings highlight how subtle structural changes can fine-tune the selectivity of matlystatin-based compounds. Future efforts will likely involve computational modeling and X-ray crystallography to visualize inhibitor-enzyme complexes, guiding the design of analogues with optimized interactions within the S1' pocket and other subsites of specific MMPs to achieve higher selectivity. mdpi.com The goal is to develop inhibitors that target a single MMP implicated in a specific pathology, thereby minimizing side effects associated with broad-spectrum inhibition. nih.govresearchgate.net

Modification SiteStructural ChangeImpact on Selectivity
Alkyl Side Chain (R1) C9 alkyl chainReduces MMP-1 inhibition; maintains activity against MMP-2, -3, -9. nih.govmdpi.com
Alkyl Side Chain (R1) C10 alkyl chainInhibits MMP-1. nih.govmdpi.com
Alkyl Side Chain (R1) C16 alkyl chainLoss of activity against MMP-1. nih.govmdpi.com
Derivative R-94138 C9 chain derivativePromotes inhibition of MMP-9. nih.govmdpi-res.commdpi.com

Exploration of Undiscovered Biological Targets and Off-Targets of Matlystatins

While initially characterized as inhibitors of MMPs such as MMP-2 (gelatinase A) and MMP-9 (gelatinase B), subsequent research has revealed that the biological activity of matlystatins is broader than first appreciated. ebi.ac.ukchemicalbook.com this compound is also a known inhibitor of aminopeptidase (B13392206) N. ebi.ac.ukopen.ac.uk

A significant finding was the identification of peptide deformylase (PDF) as a target for this compound and its analogues. ebi.ac.uknih.gov PDF is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics. uea.ac.uknih.gov The potent inhibition of PDF by matlystatins opens up an entirely new therapeutic application for this class of compounds, distinct from their role in cancer research targeting MMPs. ebi.ac.ukuea.ac.uk

Conversely, understanding off-target effects is critical. The hydroxamate group, essential for chelating the active site metal ion in MMPs and PDFs, can also interact with other metalloenzymes in the body. nih.govmdpi-res.comnih.gov This lack of specificity is a known issue for many hydroxamic acid-based inhibitors and is thought to be responsible for side effects like musculoskeletal syndrome observed in clinical trials of some MMP inhibitors. nih.govmdpi-res.comresearchgate.net Future research will need to systematically profile matlystatins against a wide panel of metalloenzymes to identify potential off-targets and better understand the structural basis of any unwanted interactions. This knowledge is crucial for designing safer, more selective second-generation inhibitors.

TargetEnzyme ClassBiological Relevance
MMP-2, MMP-9 Matrix MetalloproteinaseImplicated in cancer cell invasion and metastasis. ebi.ac.uk
Aminopeptidase N Metallo-exopeptidaseInvolved in tumor cell invasion and angiogenesis. ebi.ac.ukopen.ac.uk
Peptide Deformylase (PDF) Metallo-amidaseEssential for bacterial protein synthesis; a target for antibiotics. ebi.ac.uknih.gov

Applications of this compound in Chemical Biology and Protease Research beyond MMPs

The unique structural and biosynthetic features of this compound make it a valuable tool for chemical biology and broader protease research. The discovery that matlystatins inhibit bacterial peptide deformylase (PDF) provides a scaffold for developing new classes of anti-infective agents at a time when antibiotic resistance is a major global health threat. uea.ac.uknih.govnih.gov

The biosynthetic machinery of matlystatin itself is a powerful tool. The enzyme MatG, which forms a reactive vinyl ketone intermediate, provides a platform for biocatalytic synthesis of novel compounds. nih.gov This enzymatic reaction can be harnessed in vitro or in vivo to attach a wide variety of nucleophilic groups to the matlystatin core, creating libraries of new molecules for drug screening or for use as chemical probes to study biological systems. nih.govnih.gov

Furthermore, the structural similarities between matlystatins and other natural product inhibitors like actinonin (B1664364) can inform the design of simplified, non-peptidic mimics. open.ac.uk These synthetic analogues could offer improved pharmacological properties, such as better oral bioavailability and metabolic stability, while retaining the key metal-chelating hydroxamate warhead. uea.ac.ukopen.ac.uk this compound and its derivatives can also be used as chemical probes to investigate the roles of various metalloproteinases in complex biological processes, helping to dissect their specific contributions to health and disease beyond the well-studied MMPs. mdpi.com

Genome Mining and Chemoinformatic Approaches for Identifying New Matlystatin-like Compounds

The advent of rapid genome sequencing and powerful bioinformatics tools has revolutionized natural product discovery. The characterization of the matlystatin biosynthetic gene cluster (BGC) provides a genetic blueprint that can be used to search for related pathways in the vast genomic databases of other microorganisms, particularly actinomycetes. researchgate.netnih.govuni-tuebingen.de

Genome mining strategies can be employed by using key biosynthetic genes from the matlystatin pathway, such as the gene for the mutase MatB, as probes in BLAST searches. nih.gov This approach has already led to the identification of orphan BGCs in other bacterial strains that are predicted to produce structurally similar hydroxamate inhibitors. nih.govbiorxiv.org These candidate clusters can then be prioritized for expression and chemical analysis.

In parallel, chemoinformatic approaches are essential for organizing and interpreting the chemical data from these discovery efforts. amazon.comfrontiersin.org Tandem mass spectrometry (MS/MS) coupled with molecular networking is a powerful technique for detecting and identifying new matlystatin congeners within complex microbial extracts. researchgate.netmdpi.compnas.org A specific MS/MS fragmentation scheme that identifies the characteristic piperazic acid moiety of matlystatins has been developed, enabling sensitive and targeted detection of this chemical family. researchgate.netpnas.org Machine learning algorithms can also be trained on the structures of known inhibitors to virtually screen large chemical libraries for molecules with a high probability of inhibiting metalloproteinases, accelerating the discovery of new lead compounds. researchgate.netnih.gov

ApproachMethodologyApplication to Matlystatins
Genome Mining Using key biosynthetic genes (e.g., for MatB) as BLAST probes to search genomic databases.Identification of orphan BGCs in other actinomycetes that likely produce novel matlystatin-like protease inhibitors. nih.govbiorxiv.org
MS-based Metabolomics Tandem mass spectrometry (MS/MS) and molecular networking to analyze microbial extracts.Sensitive detection of piperazyl-containing compounds and mapping of matlystatin congeners produced under different conditions. researchgate.netpnas.org
Chemoinformatics Molecular similarity searching, machine learning, and quantitative structure-activity relationship (QSAR) modeling.Virtual screening of compound libraries to identify new potential metalloproteinase inhibitors based on the matlystatin scaffold. amazon.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying Matlystatin A in microbial extracts?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting this compound and its derivatives. Isotopic labeling, such as feeding cultures with [U-¹³C₅]-L-ornithine, enables tracking of precursor incorporation into the compound. For example, LC-MS analysis of A. atramentarius extracts revealed isotopic mass peaks (e.g., m/z 591.5 [M + 5 + H]⁺) confirming ornithine-derived structural moieties . This approach is critical for distinguishing this compound from congeners with similar fragmentation patterns.

Q. How is this compound synthesized in microbial systems, and what are the key biosynthetic precursors?

  • Methodological Answer : this compound biosynthesis involves the condensation of the non-proteinogenic amino acid Pip (derived from ornithine via N⁵-hydroxy-L-ornithine) with an electrophilic precursor. Isotopic labeling experiments demonstrated that one molecule of ornithine is incorporated into the backbone, while a second ornithine-derived moiety forms the annulated pyrazole heterocycle in D/F derivatives . Researchers should use stable isotope-assisted LC-MS² to validate precursor-product relationships and map biosynthetic pathways.

Q. What synthetic strategies are employed for this compound in vitro?

  • Methodological Answer : this compound can be synthesized via 1,4-Michael addition reactions. For example, N-acetyl-L-cysteine serves as a nucleophile in this reaction, enabling the formation of key structural motifs . Researchers should optimize reaction conditions (e.g., solvent polarity, pH) to enhance yield and purity, validated by NMR and high-resolution MS.

Advanced Research Questions

Q. How can contradictions in this compound biosynthesis pathways be resolved experimentally?

  • Methodological Answer : Discrepancies in proposed pathways (e.g., roles of MatG or other enzymes) require mass spectral networking and isotopic flux analysis. Global Natural Products Social Molecular Networking (GNPS) can map congeners and identify intermediates. For instance, GNPS analysis of A. atramentarius metabolomes revealed novel derivatives with modified C-termini, suggesting alternative oxidation steps or enzyme promiscuity . Researchers should combine genetic knockout studies with comparative metabolomics to confirm enzymatic roles.

Q. What experimental designs optimize this compound production in microbial cultures?

  • Methodological Answer : Fermentation media optimization is critical. Comparative LC-MS analysis of A. atramentarius grown in TSB, BPM, and MPM media identified conditions with comparable yields . Researchers should use design-of-experiment (DoE) approaches to test carbon/nitrogen sources and monitor production via time-course LC-MS. Statistical tools like ANOVA can identify significant variables affecting yield.

Q. How does this compound inhibit matrix metalloproteinases (MMPs), and how is this activity validated?

  • Methodological Answer : this compound acts as a hydroxamate metalloproteinase inhibitor, binding to MMP active sites. Competitive binding assays (e.g., ¹²⁵I-labeled TIMP-2 displacement) quantify inhibition potency. For example, 50 µM this compound reduced TIMP-2 binding to ConA-treated fibroblasts by 80%, validated via reverse zymography . Researchers should pair kinetic assays with structural studies (e.g., X-ray crystallography) to elucidate binding mechanisms.

Q. What strategies address structural diversity in Matlystatin derivatives during characterization?

  • Methodological Answer : High-resolution MS² and fragmentation pattern analysis differentiate derivatives. For instance, Matlystatins D/F exhibit unique m/z 282.18 fragments due to Pip-isoleucine cleavage, distinguishing them from this compound . Researchers should use tandem MS with collision-induced dissociation (CID) to generate diagnostic ions and validate structural assignments.

Data Analysis and Reporting Standards

Q. How should researchers report conflicting data on this compound biosynthesis in publications?

  • Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Clearly state contradictions (e.g., unexpected isotopic incorporation patterns) in the Results section.
  • Use supplementary materials for raw isotopic distribution data (e.g., m/z 538.5 [M + 5 + H]⁺ vs. m/z 543.5 [M + 10 + H]⁺) .
  • Discuss alternative hypotheses (e.g., additional enzymatic steps) in the Discussion section, citing prior work on analogous biosynthetic systems .

Q. What statistical methods are appropriate for validating Matlystatin production data?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to compare metabolite profiles across experimental conditions. For isotopic labeling studies, calculate isotopic enrichment ratios (e.g., % ¹³C incorporation) with standard deviations from triplicate experiments . Report p-values for significant differences in production yields (e.g., ANOVA with post-hoc Tukey tests).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.